1-(环氧-2-基甲基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

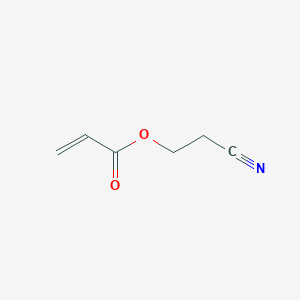

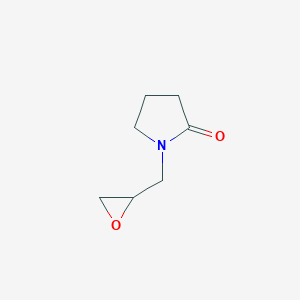

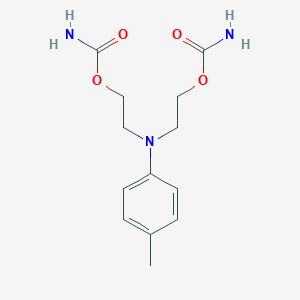

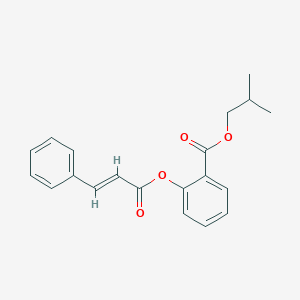

The compound of interest, 1-(Oxiran-2-ylmethyl)pyrrolidin-2-one, is a chemical structure that is part of a broader class of organic compounds featuring both an oxirane (epoxide) group and a pyrrolidinone moiety. This structure is significant due to its potential applications in pharmaceuticals and materials science, as it can serve as a building block for more complex molecules with desirable properties.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes has been shown to lead to the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, which upon oxidation can yield azetidine-2-carboxylic acids in high yields . Additionally, the synthesis of 1′-tetrazolylmethyl-spiro[pyrrolidine-3,3′-oxindoles] through a one-pot Ugi-azide/Pictet–Spengler process followed by oxidative spiro-rearrangement has been reported, highlighting the versatility of pyrrolidine derivatives in synthesizing polyheterocycles .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex, as evidenced by the crystal structure analysis of related compounds. For example, the crystal structure of 1-(7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione reveals a planar pyrrolidine ring that is rotated with respect to the coumarin moiety, with the packing of layers stabilized by various interactions . This suggests that the molecular structure of 1-(Oxiran-2-ylmethyl)pyrrolidin-2-one could also exhibit interesting geometrical and intermolecular characteristics.

Chemical Reactions Analysis

The reactivity of the oxirane group in 1-(Oxiran-2-ylmethyl)pyrrolidin-2-one can lead to various chemical transformations. For instance, reactions of 2-chloro-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with aromatic amines have been shown to produce hydrochlorides of pyrimido[1,2-a]indole derivatives . This indicates that the oxirane group can participate in ring-opening reactions with nucleophiles, which is a common pathway for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. The synthesis of pyrrolidin-1-oxyl fatty acids, for example, involves the introduction of a stable free radical (spin label), which can significantly alter the compound's properties . Moreover, the enantioselective synthesis of pyrrolidin-2-one derivatives using hydrolytic kinetic resolution suggests that the stereochemistry of such compounds can be finely tuned, which is crucial for their biological activity9.

科学研究应用

在药物发现和开发中的作用

1-(环氧-2-基甲基)吡咯烷-2-酮作为吡咯烷骨架的一部分,因其在药物发现中的作用而受到广泛研究。吡咯烷及其衍生物,包括与 1-(环氧-2-基甲基)吡咯烷-2-酮结构相似的衍生物,由于能够有效探索药效团空间、促进立体化学和增加三维覆盖率,因此在开发人类疾病治疗方法中至关重要。这种饱和骨架在设计具有不同治疗领域靶向选择性的生物活性分子中具有重要意义。通过环构建和预成吡咯烷环官能化的合成策略,研究人员旨在为候选药物实现不同的生物学特性,强调吡咯烷环中碳的立体异构性,以实现对映选择性蛋白质结合 (Li Petri 等人,2021)。

立体化学在药理学特性改善中的作用

与 1-(环氧-2-基甲基)吡咯烷-2-酮密切相关的吡咯烷-2-酮类化合物的立体化学显着影响其药理学特性。对基于吡咯烷-2-酮药效团的结构类似物苯吡拉西坦的对映体纯衍生物的研究表明,立体中心的构型与各个对映体的生物学特性之间存在直接关系。这表明此类化合物的立体化学可以证明选择最有效的立体异构体的合理性,强调了需要从活性较低的立体异构体中纯化药物物质 (Veinberg 等人,2015)。

对药物化学的贡献

1-(环氧-2-基甲基)吡咯烷-2-酮通过其吡咯烷结构,促进了药物化学的发展。基于吡咯烷的化合物与广泛的生物活性相关,突出了其在不同疾病中的治疗潜力。吡咯烷环的结构特征通常是更复杂分子的组成部分,它允许与生物系统中的酶和受体有效结合,促进了新型、活性且毒性较小的药物剂的开发 (Verma 等人,2019)。

安全和危害

属性

IUPAC Name |

1-(oxiran-2-ylmethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCCGGMWVUBVBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxiranylmethyl)-2-pyrrolidinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

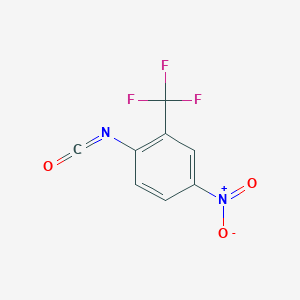

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)